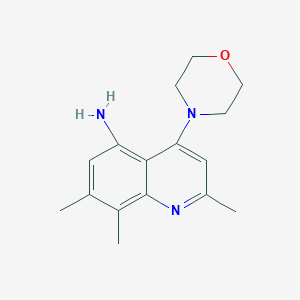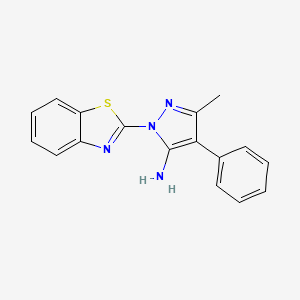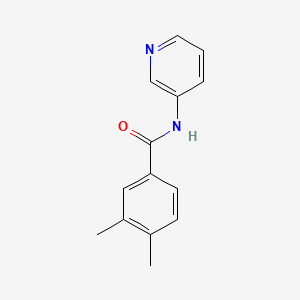![molecular formula C18H22N2O2S2 B5659882 (3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5659882.png)
(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired molecular structure. For similar compounds, the synthesis may involve condensation reactions, use of protecting groups, and specific reaction conditions to achieve the correct stereochemistry (Al‐Refai et al., 2016). The synthesis could also employ asymmetric 1,3-dipolar cycloaddition reactions for the formation of the pyrrolidin-3-ol intermediate, which is a common structural motif in such molecules (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed spectroscopic characterization, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the stereochemistry of the molecule. X-ray crystallography provides a definitive analysis of the molecular geometry, showing how different substituents are oriented in three-dimensional space, which is crucial for understanding the compound's reactivity and interaction with biological molecules (Al‐Refai et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The carbonyl group, amine, and thienyl group each have distinct reactivities. The carbonyl group may undergo nucleophilic addition reactions, the amine group can participate in the formation of amides or Schiff bases, and the thienyl group can engage in electrophilic aromatic substitution reactions. Understanding these reactivities is essential for predicting how the compound might interact in different chemical environments or biological systems.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystalline structure, are influenced by the molecular structure and intermolecular forces. Compounds with similar structures have been shown to crystallize in specific space groups, with molecular packing influenced by hydrogen bonding and π-π interactions, which can be critical for the compound's stability and solubility (Amirnasr et al., 2002).
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-ethylsulfanylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-3-23-17-8-7-16(24-17)18(21)20-10-14(15(19)11-20)12-5-4-6-13(9-12)22-2/h4-9,14-15H,3,10-11,19H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVMKUIYUXPDS-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(S1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)
![(4S)-3-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5659826.png)




![1-{3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5659863.png)
![2,2-dimethyl-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5659867.png)
![9-(2-pyrazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659875.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]phenol](/img/structure/B5659891.png)
![(3R*,4R*)-1-[(4-chloro-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5659895.png)